molecular formula C21H16N2O2 B2586168 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide CAS No. 404863-89-4

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B2586168
CAS No.: 404863-89-4
M. Wt: 328.371
InChI Key: NYVNJMZVVTUUFQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a chemical compound with the CAS Number 404863-89-4 and a molecular formula of C21H16N2O2. It has a molecular weight of 328.36 g/mol . This compound is built around a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The benzoxazole moiety is a fluorescent heterocyclic structure that is present in several naturally occurring biologically active compounds and is a key pharmacophore in the development of synthetic therapeutic agents . Research into benzoxazole derivatives has demonstrated that they can exhibit a wide range of pharmacological properties, including significant antimicrobial and anticancer activities . Specifically, synthetic benzoxazole derivatives have shown promising antibacterial potential, particularly against Gram-positive bacteria, as well as antifungal properties . Furthermore, the structural similarity of benzoxazole-based compounds to purine nucleotides allows them to interact effectively with various biopolymers, making them suitable for exploration as anticancer agents through mechanisms such as enzyme inhibition and DNA interaction . The specific substitution pattern on the benzamide ring of this compound is a key determinant of its overall research value, influencing its properties and potential research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-6-2-3-7-17(14)20(24)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVNJMZVVTUUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This intermediate is then coupled with a substituted benzoyl chloride to form the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzoxazoles.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is used in the development of fluorescent probes and sensors due to its excellent photophysical properties.

    Photophysics: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biology: It is used in biological assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The benzoxazole moiety is known to interact with DNA and proteins, which can disrupt cellular processes and lead to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide
  • Structure: Shares the 2-methylbenzamide group but includes an imidazolidinone-thione and carbamothioyl group.
  • Physicochemical Properties :
    • Melting Point: 220–222°C
    • NMR Data: NH peaks at 12.58, 11.68, 11.50, and 10.10 ppm; aromatic protons (ArH) at 7.70–7.27 ppm.
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
  • Structure : Incorporates a triazolothiadiazole heterocycle instead of benzoxazole.
  • Molecular Weight : 363.44 g/mol.
  • Key Difference : The triazolothiadiazole system introduces nitrogen and sulfur atoms, likely enhancing π-π stacking and metal-binding capabilities, which could alter biological activity or material stability .

Heterocyclic Ring Modifications

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
  • Structure : Replaces benzoxazole with benzothiazole and adds dichloro substituents.
  • Molecular Weight : 403.29 g/mol (calculated).
  • Chlorine substituents increase lipophilicity and steric bulk .
5-[4-(1,3-Benzoxazol-2-yl)phenyl]-10,15,20-tris(pyridin-3-yl)porphyrin
  • Structure : Integrates the benzoxazole-phenyl group into a porphyrin macrocycle.
  • Molecular Weight : 734.80 g/mol.
  • Physicochemical Properties : Melting point >300°C; strong absorption in visible spectra due to extended conjugation.
  • Key Difference : The porphyrin framework enables applications in catalysis or photodynamic therapy, contrasting with the simpler benzamide’s likely focus on small-molecule interactions .

Electron-Donating vs. Electron-Withdrawing Groups

  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide

    • Substituent : Methoxy group (-OCH₃) on benzamide.
    • Effect : Enhances electron density, improving solubility in polar solvents. The methoxy group may also influence binding to receptors like estrogen or kinase enzymes .
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

    • Substituent : Chlorine atoms (-Cl).
    • Effect : Increases hydrophobicity and membrane permeability, favoring blood-brain barrier penetration. Chlorinated analogs often exhibit enhanced antimicrobial or anticancer activity .

Comparative Physicochemical Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-methylbenzamide (Target) ~350 (estimated) N/A Benzoxazole, 2-methylbenzamide Likely moderate polarity, planar structure
N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide ~400 (estimated) 220–222 Imidazolidinone-thione, carbamothioyl High polarity, hydrogen-bond donor capacity
5-[4-(1,3-Benzoxazol-2-yl)phenyl]porphyrin 734.80 >300 Porphyrin macrocycle Photocatalytic activity, thermal stability
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide 360.43 N/A Benzothiazole, methoxy Enhanced solubility, potential receptor binding

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